1-[(4-Methylpiperidin-1-yl)sulfonyl]piperidine-4-carboxylic acid
CAS No.: 702669-96-3
Cat. No.: VC3789797
Molecular Formula: C12H22N2O4S
Molecular Weight: 290.38 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 702669-96-3 |
|---|---|
| Molecular Formula | C12H22N2O4S |
| Molecular Weight | 290.38 g/mol |
| IUPAC Name | 1-(4-methylpiperidin-1-yl)sulfonylpiperidine-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H22N2O4S/c1-10-2-6-13(7-3-10)19(17,18)14-8-4-11(5-9-14)12(15)16/h10-11H,2-9H2,1H3,(H,15,16) |
| Standard InChI Key | ZCPDNHYCKFESLN-UHFFFAOYSA-N |
| SMILES | CC1CCN(CC1)S(=O)(=O)N2CCC(CC2)C(=O)O |
| Canonical SMILES | CC1CCN(CC1)S(=O)(=O)N2CCC(CC2)C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features two piperidine rings: one substituted with a 4-methyl group and the other bearing a carboxylic acid moiety. These rings are connected via a sulfonyl (-SO₂-) bridge, which introduces significant polarity and electronic asymmetry. The sulfonyl group acts as a strong electron-withdrawing moiety, while the carboxylic acid provides a site for hydrogen bonding and salt formation .
Table 1: Key Structural and Physical Properties
The absence of reported melting/boiling points suggests limited experimental characterization, a common issue with niche synthetic intermediates .
Spectroscopic and Computational Data
While specific spectral data (e.g., NMR, IR) are unavailable for this compound, analogs such as 1-tosylpiperidine-4-carboxylic acid (CID 737840) provide insights. For example:
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¹H NMR: Piperidine protons typically resonate at δ 1.4–2.8 ppm, while aromatic protons in tosyl analogs appear at δ 7.3–7.8 ppm .
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IR: Sulfonyl groups exhibit strong absorption bands near 1350 cm⁻¹ (asymmetric S=O stretch) and 1150 cm⁻¹ (symmetric S=O stretch) .
Quantum mechanical calculations predict a dipole moment >5 Debye due to the sulfonyl and carboxylic acid groups, suggesting high polarity .
Synthesis and Reactivity
Synthetic Pathways
The synthesis likely involves a two-step process:
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Sulfonylation: Reacting 4-methylpiperidine with a sulfonyl chloride (e.g., piperidine-4-carboxylic acid sulfonyl chloride) under basic conditions .
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Carboxylic Acid Formation: Oxidation or hydrolysis of a precursor ester or nitrile group, though exact details remain undocumented .
Table 2: Comparative Analysis of Related Compounds
| Compound Name | CAS | Molecular Formula | Key Differences |
|---|---|---|---|
| 1-[(3-Methylpiperidin-1-yl)sulfonyl]... | 1042779-41-8 | C₁₂H₂₂N₂O₄S | Methyl group at piperidin-3-yl |
| 1-Tosylpiperidine-4-carboxylic acid | 147636-36-0 | C₁₃H₁₇NO₄S | Tosyl (p-toluenesulfonyl) group |
| 1-[(2,4-Difluorophenyl)sulfonyl]... | - | C₁₂H₁₇F₂NO₄S | Aromatic fluorination |
Reactivity Profile
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Carboxylic Acid: Participates in esterification, amidation, and salt formation. The pKa is estimated at ~4.5–5.0, similar to acetic acid .
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Sulfonyl Group: Susceptible to nucleophilic displacement (e.g., with amines or thiols) under basic conditions .
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Piperidine Rings: The 4-methyl group introduces steric hindrance, potentially slowing N-alkylation reactions compared to unsubstituted piperidines .
Applications and Biological Relevance
Pharmaceutical Intermediates
Piperidine sulfonamides are prevalent in drug discovery due to their bioavailability and ability to cross the blood-brain barrier. For example:
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Anticancer Agents: Analogous sulfonamides inhibit carbonic anhydrase IX, a target in hypoxic tumors .
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Neurological Therapeutics: Structural similarities to 1'-methyl-[1,4']bipiperidinyl-4-carboxylic acid (CID 2761156) suggest potential GABA receptor modulation .
Material Science
The sulfonyl-carboxylic acid motif could enable metal-organic framework (MOF) synthesis. For instance, 1-[(2,4-difluorophenyl)sulfonyl]piperidine-4-carboxylic acid forms coordination polymers with Cu(II) ions .
Future Research Directions
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Synthetic Optimization: Develop one-pot methodologies to improve yield and purity.
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Biological Screening: Evaluate antimicrobial and anticancer activity using in vitro assays.
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Crystallography: Resolve X-ray structures to elucidate conformational preferences.
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Derivatization: Explore ester and amide analogs for enhanced pharmacokinetic properties .
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